![molecular formula C10H10N2O B15336974 3-Acetyl-7-methylimidazo[1,2-a]pyridine](/img/structure/B15336974.png)
3-Acetyl-7-methylimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a fused bicyclic structure that combines a pyridine ring with an imidazole ring, making it a valuable framework for drug discovery and development .
準備方法
The synthesis of 3-Acetyl-7-methylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. This process can be catalyzed by acids or bases and often requires heating .
Industrial production methods may involve multicomponent reactions, oxidative coupling, and tandem reactions to streamline the synthesis and improve yields. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
化学反応の分析
3-Acetyl-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
These reactions can lead to the formation of various derivatives, which may exhibit different biological activities and properties .
科学的研究の応用
3-Acetyl-7-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials, such as fluorescent probes and dyes.
作用機序
The mechanism of action of 3-Acetyl-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, the compound can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
類似化合物との比較
3-Acetyl-7-methylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
3-Bromo-2-methylimidazo[1,2-a]pyridine: Exhibits significant antibacterial activity.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Shows activity against multidrug-resistant tuberculosis
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-12-9(8(2)13)6-11-10(12)5-7/h3-6H,1-2H3 |
InChIキー |
RIWXTIDVNVIKQK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC=C(N2C=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Acetyl-5-methylimidazo[1,2-a]pyridine](/img/structure/B15336891.png)

![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B15336898.png)
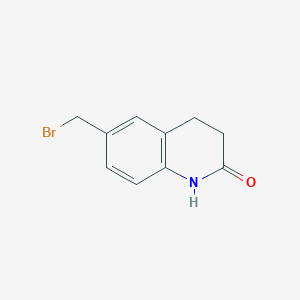

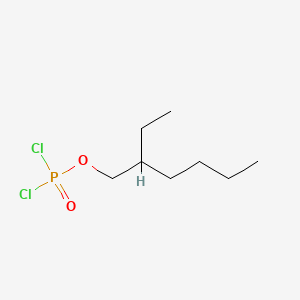

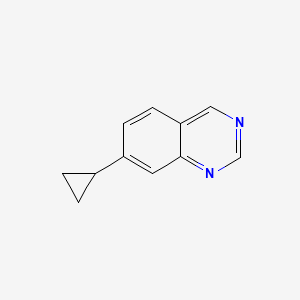
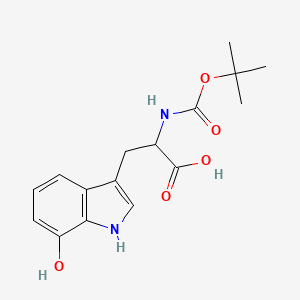
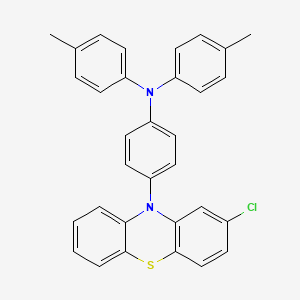
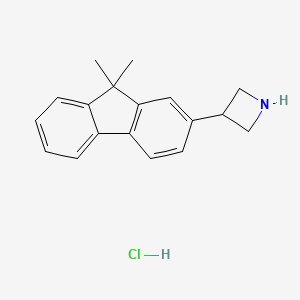
![Ethyl 7-Methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B15336959.png)


